molecular formula C16H21F3N2O3 B13874033 Tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Cat. No.: B13874033
M. Wt: 346.34 g/mol
InChI Key: SJGSKLDLJIBGOB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring with a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of 2-(trifluoromethoxy)aniline with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-(trifluoromethoxy)phenyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C16H21F3N2O3

Molecular Weight

346.34 g/mol

IUPAC Name

tert-butyl 4-[2-(trifluoromethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-10-8-20(9-11-21)12-6-4-5-7-13(12)23-16(17,18)19/h4-7H,8-11H2,1-3H3

InChI Key

SJGSKLDLJIBGOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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